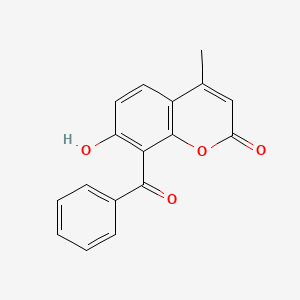
8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Vorbereitungsmethoden
The synthesis of 8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts . For industrial production, the reaction conditions are optimized to ensure high yield and purity. The process may involve the use of green chemistry approaches, such as microwave or ultrasound energy, to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced coumarin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the coumarin ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxycoumarins .
Wissenschaftliche Forschungsanwendungen
8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to absorb ultraviolet light and emit visible light. This property is utilized in fluorescent labeling and detection applications . Additionally, the compound’s biological activity is linked to its interaction with enzymes and receptors involved in metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
7-Hydroxycoumarin (Umbelliferone): Known for its use in fluorescent probes and enzyme assays.
4-Methylumbelliferone: Commonly used in clinical medicine as a choleretic drug.
7-Hydroxy-4-methylcoumarin: Exhibits strong fluorescence and is used in various biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct fluorescence properties and biological activities .
Eigenschaften
Molekularformel |
C17H12O4 |
|---|---|
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
8-benzoyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H12O4/c1-10-9-14(19)21-17-12(10)7-8-13(18)15(17)16(20)11-5-3-2-4-6-11/h2-9,18H,1H3 |
InChI-Schlüssel |
RKARRKKWKBCKLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















